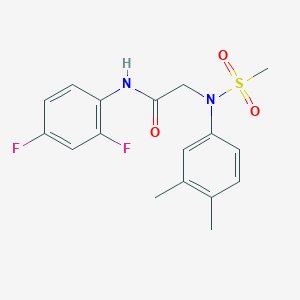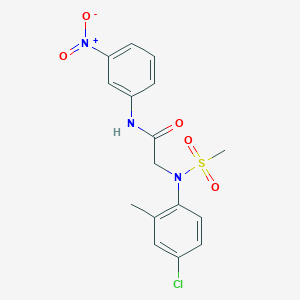![molecular formula C25H18N6O2S B3518215 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE](/img/structure/B3518215.png)
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE
Descripción general
Descripción
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE is a complex organic compound that features a benzoxazole ring, a triazolophthalazine moiety, and a phenylacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the sulfanyl group. The triazolophthalazine moiety is then synthesized separately and coupled with the benzoxazole derivative. Finally, the phenylacetamide group is introduced through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzoxazole and triazolophthalazine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets would depend on the specific application and require further investigation.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-{[([1,2,4]TRIAZOLO[3,4-B]BENZOTHIAZOL-3-YLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE
- 2-(1,3-BENZOXAZOL-2-YL)-3-(4-FLUOROPHENYL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE
Uniqueness
What sets 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE apart from similar compounds is its unique combination of structural features. The presence of both benzoxazole and triazolophthalazine moieties, along with the phenylacetamide group, provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N6O2S/c1-15-18-9-2-3-10-19(18)24-29-28-23(31(24)30-15)16-7-6-8-17(13-16)26-22(32)14-34-25-27-20-11-4-5-12-21(20)33-25/h2-13H,14H2,1H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXUQWZCDHHQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC(=CC=C4)NC(=O)CSC5=NC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[4-(tert-butylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B3518132.png)
![N-(4-acetylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide](/img/structure/B3518133.png)
![N-(2-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3518142.png)

![2-(2,5-dichloro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B3518149.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B3518153.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B3518156.png)
![N-[(5Z)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B3518161.png)
![3-(2,4-DIMETHYLBENZOYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA](/img/structure/B3518164.png)
![2-{[N-(3-bromophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3518171.png)


![2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B3518188.png)

